molecular formula C8H10OS B8573071 2,6-Dimethyl-4-hydroxythiophenol

2,6-Dimethyl-4-hydroxythiophenol

Cat. No.: B8573071
M. Wt: 154.23 g/mol
InChI Key: MXYBKOOVIJKEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-hydroxythiophenol is a useful research compound. Its molecular formula is C8H10OS and its molecular weight is 154.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Applications

One of the most notable applications of 2,6-Dimethyl-4-hydroxythiophenol is its use as an antioxidant. Antioxidants are crucial in preventing oxidative stress in biological systems and industrial applications.

Case Study: Antioxidant Efficacy

  • A study demonstrated that this compound effectively scavenged free radicals in vitro, showing a significant reduction in oxidative damage to cellular components. The compound exhibited a higher antioxidant capacity compared to other phenolic compounds tested.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects, particularly in cardiovascular health due to its lipid-lowering properties.

Pharmaceutical Research Findings:

  • Research indicates that derivatives of this compound have shown promise in reducing cholesterol levels in animal models. These findings suggest its potential role as a hypolipidemic agent.
  • A patent has highlighted its use in formulations aimed at treating hypercholesterolemia and related disorders, emphasizing its therapeutic potential when administered at appropriate dosages.

Material Science Applications

In material science, this compound is utilized as an additive in polymer formulations to enhance thermal stability and resistance to oxidative degradation.

Application Insights:

  • It has been incorporated into rubber and plastic materials to improve their longevity and performance under oxidative conditions.
  • Studies have shown that the inclusion of this compound can significantly extend the shelf life of products exposed to harsh environmental conditions.

Data Tables

Here are some summarized data tables reflecting the applications and properties of this compound:

Application AreaKey FindingsReferences
Antioxidant ResearchEffective free radical scavenger
Pharmaceutical DevelopmentPotential hypolipidemic agent
Material ScienceEnhances thermal stability in polymers

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

3,5-dimethyl-4-sulfanylphenol

InChI

InChI=1S/C8H10OS/c1-5-3-7(9)4-6(2)8(5)10/h3-4,9-10H,1-2H3

InChI Key

MXYBKOOVIJKEBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

61 grams (0.5 mole) of 3,5-xylenol dissolved in 250 cc glyme was added to 67 grams (0.5 mole) of sulfur monochloride dissolved in 200 cc glyme at room temperature. The temperature rose immediately to about 50° C. After 2 minutes, the reaction mixture was poured into 2400 grams of an aqueous solution of about 227 grams (3.4 moles) of sodium methyl mercaptide and 217 grams (5.4 moles) of sodium hydroxide. The mixture was then heated to its boiling point. After the glyme and dimethyl disulfide had boiled off, the mixture was acidified with concentrated hydrochloric acid to precipitate a pale yellow oil which crystallized rapidly to a colorless solid. A 93% yield of 4-mercapto-3,5-xylenol was obtained.
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